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Compound of Interest

Compound Name: C26H16ClF3N2O4

Cat. No.: B12631343 Get Quote

Technical Support Center: Roniciclib (BAY
1000394)
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with Roniciclib

(BAY 1000394), a potent pan-cyclin-dependent kinase (CDK) inhibitor. This guide focuses on

understanding and mitigating potential off-target effects to ensure data integrity and proper

interpretation of experimental results.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Roniciclib (BAY 1000394)?

Roniciclib is a pan-CDK inhibitor with high potency against several cyclin-dependent kinases

that are crucial for cell cycle regulation and transcription. Its primary on-target effects are the

inhibition of CDK1, CDK2, CDK4, CDK7, and CDK9, leading to cell cycle arrest and apoptosis

in cancer cells.[1][2][3]

Q2: Are there known off-target effects for Roniciclib?

Yes. While Roniciclib is a potent CDK inhibitor, studies have shown that it can interact with

other kinases. In a screening against 214 non-CDK kinases, 16 were found to be inhibited by

Roniciclib with IC50 values below 100 nM.[2][4] The precise identities of all 16 kinases are not
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fully detailed in publicly available literature, which underscores the importance of

comprehensive off-target profiling in your specific experimental system. One publication also

mentions that lead optimization campaigns for Roniciclib addressed off-target activity at

carbonic anhydrases.[5]

Q3: What are the potential consequences of off-target effects?

Off-target effects can lead to a variety of unintended biological consequences, which may

complicate data interpretation. These can include:

Misinterpretation of Phenotype: An observed cellular effect might be incorrectly attributed to

the inhibition of the primary target (CDKs) when it is, in fact, caused by the inhibition of an

off-target kinase.

Unexpected Toxicity: Inhibition of off-target kinases can lead to cellular stress, apoptosis, or

other toxic effects that are not mediated by the intended mechanism of action.

Activation of Alternative Signaling Pathways: Inhibition of an off-target kinase could

paradoxically lead to the activation of compensatory signaling pathways, confounding the

experimental results.[6]

Drug Resistance: Chronic inhibition of off-target kinases could contribute to the development

of drug resistance mechanisms.

Q4: How can I determine if my experimental results are due to off-target effects?

Several strategies can be employed to investigate potential off-target effects:

Use a Structurally Unrelated Inhibitor: Compare the effects of Roniciclib with another pan-

CDK inhibitor that has a different chemical scaffold. If the observed phenotype is consistent

across different inhibitors of the same primary target, it is more likely to be an on-target

effect.

Perform a Dose-Response Analysis: On-target and off-target effects often occur at different

inhibitor concentrations. A careful dose-response curve can help to distinguish between high-

potency on-target effects and lower-potency off-target effects.
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Rescue Experiments: If possible, perform a "rescue" experiment by overexpressing a drug-

resistant mutant of the intended target (e.g., a CDK). If the phenotype is rescued, it is likely

an on-target effect.

Direct Off-Target Profiling: Conduct an unbiased screen, such as a kinome scan, to identify

the specific off-target interactions of Roniciclib in your experimental system.

Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Roniciclib.
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Observed Issue
Potential Cause (Off-Target

Related)
Recommended Action

Unexpected Cell Death at Low

Concentrations

Inhibition of a critical off-target

kinase required for cell

survival.

1. Perform a comprehensive

cell viability assay with a

detailed dose-response curve.

2. Profile the expression of

known pro- and anti-apoptotic

proteins. 3. Consider a

kinome-wide off-target screen

to identify the unintended

target.

Discrepancy Between Cellular

and Biochemical Assay

Results

Poor cell permeability, active

drug efflux, or intracellular

metabolism of the compound.

Off-target kinase inhibition in

the cellular context that is not

present in a purified

biochemical assay.

1. Verify target engagement in

cells using techniques like

Western blotting for

downstream substrates (e.g.,

phospho-Rb) or cellular

thermal shift assays (CETSA).

2. Use a structurally distinct

control compound to see if the

cellular phenotype is

recapitulated.

Activation of a Signaling

Pathway Expected to be

Downstream of CDKs

Inhibition of an off-target

kinase that acts as a negative

regulator of the observed

pathway.

1. Map the signaling pathway

in detail using phospho-

specific antibodies. 2. Consult

kinase-pathway databases to

identify potential off-target

kinases that could explain the

paradoxical activation.

Inconsistent Results Across

Different Cell Lines

The expression levels of off-

target kinases can vary

significantly between different

cell lines, leading to cell-line-

specific off-target effects.

1. Characterize the expression

profile of key kinases in your

cell lines of interest. 2. Perform

off-target profiling in each cell

line to understand the

differential effects.
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Quantitative Data Summary
On-Target Kinase Inhibition Profile of Roniciclib

Target IC50 (nM)

CDK1/cyclin B 7

CDK2/cyclin E 9

CDK4/cyclin D 11

CDK7/cyclin H/MAT1 25

CDK9/cyclin T1 5

Data compiled from multiple sources.[1][2][4]

Off-Target Kinase Inhibition Profile of Roniciclib
Target Group

Number of Kinases
Inhibited

Potency Range

Non-CDK Ser/Thr and Tyr

Kinases
16 IC50 < 100 nM

Specific identities of the 16 kinases are not fully disclosed in public literature.[2][4]

Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling
(Adapted from KINOMEscan™)
This method assesses the binding of an inhibitor to a large panel of kinases.

1. Principle: A test compound is incubated with a panel of human kinases, each tagged with a

unique DNA barcode. The amount of compound bound to each kinase is quantified by

measuring the amount of kinase that does not bind to an immobilized, broad-spectrum kinase

inhibitor. The results are typically reported as the percent of the kinase that remains available to

bind to the immobilized inhibitor (low percentage indicates strong binding of the test

compound).
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2. Materials:

Roniciclib (BAY 1000394)

KINOMEscan™ screening service or equivalent

Appropriate buffers and reagents as specified by the service provider

3. Abbreviated Workflow:

Compound Preparation: Prepare a stock solution of Roniciclib in DMSO. Provide the

required amount and concentration as specified by the screening service.

Binding Assay: The screening service will perform the competitive binding assay. Roniciclib

is incubated with the kinase panel.

Quantification: The amount of each kinase not bound to Roniciclib is quantified using qPCR

of the DNA tag.

Data Analysis: Results are typically provided as a percentage of control (%Ctrl), where a

lower number indicates stronger binding. An inhibition curve can be generated by running the

assay at multiple compound concentrations to determine the dissociation constant (Kd).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
CETSA is used to verify that a drug binds to its target in a cellular environment.

1. Principle: Drug binding stabilizes the target protein, leading to an increase in its melting

temperature. This change can be detected by heating cell lysates or intact cells to various

temperatures and then quantifying the amount of soluble protein remaining by Western blotting.

2. Materials:

Roniciclib (BAY 1000394)

Cell line of interest
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PBS and appropriate lysis buffer with protease and phosphatase inhibitors

Antibodies against the target protein (e.g., CDK2) and a non-target control protein

Standard Western blotting equipment

3. Abbreviated Workflow:

Cell Treatment: Treat cultured cells with Roniciclib at the desired concentration or with a

vehicle control (DMSO) for a specified time.

Harvest and Lyse: Harvest the cells and lyse them to obtain a protein extract.

Heating: Aliquot the lysate into separate PCR tubes and heat them to a range of

temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

Centrifugation: Centrifuge the heated lysates to pellet the precipitated proteins.

Western Blotting: Collect the supernatant (containing the soluble proteins) and analyze the

amount of the target protein by Western blotting.

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the

melting curve to a higher temperature in the drug-treated samples indicates target

engagement.

Visualizations
Signaling Pathway: On-Target Effects of Roniciclib
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Troubleshooting Unexpected Toxicity

Unexpected Toxicity
with Roniciclib

Is the toxicity
dose-dependent?

Does toxicity correlate
with on-target potency?

Yes

Does a structurally different
CDK inhibitor cause
the same toxicity?

No

High likelihood of
off-target toxicity.

Proceed with identification.

No

Toxicity is likely
an on-target effect.

Yes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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